molecular formula C22H19N3O3 B3203300 N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide CAS No. 1021252-23-2

N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide

Cat. No. B3203300
CAS RN: 1021252-23-2
M. Wt: 373.4 g/mol
InChI Key: NHSIQOZCWMKTMU-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Naphthamide, on the other hand, is derived from naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Furan contributes a five-membered aromatic ring with an oxygen atom , while the naphthamide component would contribute a structure based on naphthalene, a polycyclic aromatic hydrocarbon.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan can undergo a variety of reactions, including oxidation and halogenation . Naphthamide and similar compounds can also participate in a variety of reactions, particularly those involving the amide functional group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. Furan is a colorless, flammable, highly volatile liquid . The properties of naphthamide would depend on the specific substituents attached to the naphthalene ring.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments using palladium as the catalyst. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium. The compound can serve as an organoboron reagent in SM coupling reactions .

Furan Platform Chemicals

Furan platform chemicals (FPCs) play a crucial role in sustainable chemistry. These compounds are directly derived from biomass and have applications beyond fuels and plastics. The furan-based structure of your compound makes it relevant in this context. Further exploration of its potential as an FPC could yield interesting results .

Protodeboronation Reactions

Protodeboronation reactions involve the removal of boron from boronic esters. Your compound’s boron-containing moiety could be relevant in this area. Investigating its behavior in protodeboronation reactions may reveal novel synthetic pathways or applications .

Safety and Hazards

Furan is known to be toxic and may be carcinogenic in humans . The safety and hazards associated with naphthamide would depend on the specific substituents attached to the naphthalene ring.

properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c26-21-12-11-19(20-10-4-15-28-20)24-25(21)14-5-13-23-22(27)18-9-3-7-16-6-1-2-8-17(16)18/h1-4,6-12,15H,5,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSIQOZCWMKTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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